cis-ACCP

Description

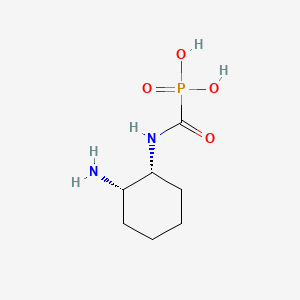

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXISPZIHYKQD-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Cisplatin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of cisplatin, a cornerstone chemotherapeutic agent. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, summarizing key molecular interactions, cellular pathways, and experimental methodologies crucial for understanding its cytotoxic effects.

Cellular Uptake and DNA Adduct Formation

Cisplatin's journey into the cell is a critical first step in its mechanism of action. While it can diffuse across the cell membrane to some extent, its uptake is significantly facilitated by transporters, most notably the copper transporter 1 (CTR1). Other transporters, such as organic cation transporters (OCTs), may also play a role. Once inside the cell, the low intracellular chloride concentration promotes the hydrolysis of cisplatin, transforming it into a reactive, positively charged species.

This aquated form of cisplatin readily reacts with nucleophilic sites on intracellular macromolecules, with nuclear DNA being its primary pharmacological target. The platinum atom of cisplatin preferentially forms covalent bonds with the N7 position of purine bases, primarily guanine and, to a lesser extent, adenine. This interaction leads to the formation of various DNA adducts, which are the primary lesions responsible for cisplatin's cytotoxicity.

The most common types of cisplatin-DNA adducts are:

-

1,2-intrastrand crosslinks: These account for the majority of adducts and are formed between adjacent purine bases on the same DNA strand. The most frequent is the GpG adduct, followed by the ApG adduct.

-

1,3-intrastrand crosslinks: These are formed between two purine bases separated by one nucleotide.

-

Interstrand crosslinks: These are less frequent but are particularly cytotoxic as they covalently link the two strands of the DNA double helix, posing a significant challenge to DNA repair machinery.

-

Monoadducts: These are initial adducts where cisplatin is bound to a single DNA base.

The formation of these adducts induces significant distortions in the DNA double helix, including bending and unwinding, which interfere with fundamental cellular processes such as DNA replication and transcription.

The DNA Damage Response and Cell Cycle Arrest

The cellular machinery recognizes cisplatin-DNA adducts as damage, triggering a complex signaling network known as the DNA Damage Response (DDR). The DDR aims to halt the cell cycle to allow time for DNA repair. Key proteins in the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and the tumor suppressor p53, are activated in response to cisplatin-induced DNA damage.

Activation of the DDR leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2. These kinases, in turn, target downstream effectors that mediate cell cycle arrest, typically at the G1/S and G2/M phases. This pause in the cell cycle is a critical decision point for the cell: either the damage is repaired, and the cell cycle resumes, or the damage is irreparable, leading to the initiation of programmed cell death (apoptosis).

Induction of Apoptosis: The Ultimate Cytotoxic Effect

If the DNA damage induced by cisplatin is too severe to be repaired, the cell commits to apoptosis. Cisplatin primarily activates the intrinsic (mitochondrial) pathway of apoptosis.

The key steps in cisplatin-induced apoptosis are:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondria and induce the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9, forming a complex known as the apoptosome.

-

Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.

-

Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Data Presentation

The cytotoxic efficacy of cisplatin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of cisplatin can vary significantly depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | Varies, reported between ~5-20 |

| HepG2 | Liver Cancer | 48 | Varies, reported between ~8-30 |

| HeLa | Cervical Cancer | 48 | Varies, reported between ~3-15 |

| A549 | Lung Cancer | 48 | Varies, reported between ~7-15 |

| SKOV-3 | Ovarian Cancer | 24 | Varies, reported between ~2-40 |

| A2780 | Ovarian Cancer | Not Specified | Varies |

| A2780DR (resistant) | Ovarian Cancer | Not Specified | Varies (higher than A2780) |

| ES-2 | Ovarian Cancer | Not Specified | Varies |

| HO8910 | Ovarian Cancer | Not Specified | Varies |

Note: IC50 values are highly dependent on experimental conditions and can show significant variability between studies.

Experimental Protocols

Western Blotting for Detection of Cleaved Caspase-3

This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.

-

Cell Lysis:

-

Treat cells with cisplatin at the desired concentration and for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.

-

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with cisplatin at the desired concentration and for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content.

-

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An increase in the percentage of cells in the G1 or G2/M phases indicates cell cycle arrest.

-

Mandatory Visualization

Caption: Overview of the mechanism of action of cisplatin.

Caption: The DNA Damage Response pathway activated by cisplatin.

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by cisplatin.

cis-ACCP: A Selective Inhibitor of Matrix Metalloproteinase-2 for Antimetastatic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

cis-4-aminocyclohexyl-N-((S)-2-(hydroxyamino)-2-oxo-1-(phenylmethyl)ethyl)propanamide, commonly known as cis-ACCP, is a novel, orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme implicated in the degradation of the extracellular matrix, a critical process in tumor invasion and metastasis. This technical guide provides a comprehensive overview of this compound, including its inhibitory selectivity, preclinical efficacy, and detailed experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound as a therapeutic agent for the control of cancer metastasis.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among the MMP family, MMP-2 (also known as gelatinase A) is of particular interest in oncology as its overexpression is frequently associated with advanced tumor stage, increased invasion, and poor prognosis. MMP-2 facilitates cancer cell invasion and metastasis by degrading type IV collagen, a major component of the basement membrane. Therefore, the development of selective MMP-2 inhibitors represents a promising strategy for antimetastatic therapy.

This compound is a carbamoylphosphonate-based MMP inhibitor that has demonstrated significant potential as a selective MMP-2 inhibitor. This document details the available quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Quantitative Data

The inhibitory activity and pharmacokinetic profile of this compound have been evaluated in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against MMPs

| Enzyme | IC50 (µM) |

| MMP-2 | 4 |

| MMP-9 | 20 |

Data sourced from commercially available information.[1][2]

Table 2: In Vivo Antimetastatic Efficacy of this compound in a Murine Model

| Administration Route | Dosage (mg/kg) | Dosing Regimen | Inhibition of Metastasis Formation |

| Intraperitoneal (i.p.) | 50 | Daily for two weeks | ~90% |

| Oral | 50 | Daily | Significant reduction |

| Intraperitoneal (i.p.) | 250 | Daily for two weeks | Dose-dependent |

| Intraperitoneal (i.p.) | 500 | Daily for two weeks | Dose-dependent (up to 85%) |

This compound was reported to be non-toxic at doses up to 500 mg/kg i.p. daily for two weeks.[1][3][4]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Elimination Half-life (t½) | ~19 minutes |

| Absorption Half-life (t½) | ~126 minutes |

| Oral Bioavailability | 0.3% |

| Distribution | Restricted to extracellular fluid |

| Excretion | 84% of intravenous dose excreted unchanged in urine |

These parameters suggest rapid elimination but sustained absorption, allowing for once-daily dosing.[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide detailed protocols for key experiments relevant to the evaluation of this compound.

MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-2 and other MMPs

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

This compound or other test compounds

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the recombinant MMP enzyme solution (pre-activated according to the manufacturer's instructions) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 25 µL of the fluorogenic MMP substrate solution to each well to initiate the reaction.

-

Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

-

Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol outlines a common method to assess the effect of MMP inhibitors on the invasive potential of cancer cells using a Matrigel-coated Boyden chamber.

Materials:

-

Invasive cancer cell line (e.g., HT-1080 fibrosarcoma)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Matrigel Basement Membrane Matrix

-

Boyden chamber inserts with 8 µm pore size polycarbonate membranes

-

24-well companion plates

-

This compound

-

Calcein AM or other fluorescent dye for cell labeling

-

Fluorescence microscope or plate reader

Procedure:

-

Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

-

Coat the top of the Boyden chamber inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.

-

Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower wells of the 24-well plate.

-

Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or a fluorescent dye like Calcein AM).

-

Count the number of invaded cells in several microscopic fields for each insert or quantify the fluorescence using a plate reader.

-

Calculate the percentage of invasion relative to the vehicle control.

In Vivo Metastasis Model (Murine B16 Melanoma Model)

This protocol describes a spontaneous metastasis model in mice to evaluate the in vivo efficacy of antimetastatic agents.

Materials:

-

B16-F10 murine melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Cell culture medium and reagents

-

This compound formulation for oral or intraperitoneal administration

-

Surgical tools for tumor cell injection and tumor resection

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Culture B16-F10 melanoma cells and harvest a single-cell suspension in sterile PBS.

-

Inject 1 x 10⁵ B16-F10 cells subcutaneously into the flank of each C57BL/6 mouse.

-

Monitor the growth of the primary tumor using calipers.

-

Once the primary tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Begin daily administration of this compound or vehicle control via the desired route (oral gavage or intraperitoneal injection).

-

Continue treatment for a specified period (e.g., 14-21 days).

-

Optionally, the primary tumor can be surgically resected after a few days of treatment to focus on the development of metastases.

-

At the end of the study, euthanize the mice and carefully dissect the lungs and other organs.

-

Fix the lungs in Bouin's solution to facilitate the visualization of metastatic nodules.

-

Count the number of surface metastatic nodules on the lungs under a dissecting microscope.

-

Optionally, tissues can be processed for histological analysis to confirm the presence of micrometastases.

-

Compare the number of metastases between the treatment and control groups to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound requires knowledge of the signaling pathways in which its target, MMP-2, is involved. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for evaluating an MMP inhibitor.

References

- 1. Carbamoylphosphonate matrix metalloproteinase inhibitors 6: cis-2-aminocyclohexylcarbamoylphosphonic acid, a novel orally active antimetastatic matrix metalloproteinase-2 selective inhibitor--synthesis and pharmacodynamic and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cris.huji.ac.il [cris.huji.ac.il]

The Role of Acetyl-CoA Carboxylase Phosphorylation in Cisplatin's Impact on Cancer Metastasis: A Technical Overview

In the landscape of oncology, the term "cis-ACCP" does not correspond to a recognized molecular entity. However, a plausible interpretation of this query points to the interplay between the chemotherapeutic agent Cisplatin (whose active form is a cis-isomer) and the phosphorylation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in cellular metabolism. This document explores the nuanced role of ACC phosphorylation in the context of cancer metastasis and its potential modulation by Cisplatin, synthesizing current research for an audience of researchers, scientists, and drug development professionals.

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. This complex process involves intricate signaling pathways and metabolic reprogramming that enable cancer cells to survive, migrate, and colonize new environments. A key player in this metabolic rewiring is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. The activity of ACC is tightly regulated by its phosphorylation state.

Cisplatin, a cornerstone of chemotherapy for various solid tumors, exerts its anticancer effects primarily by inducing DNA damage. However, its influence extends to cellular signaling and metabolic pathways, including those that intersect with the metastatic cascade. The convergence of Cisplatin's effects and the metabolic node of ACC phosphorylation presents a compelling area of investigation for novel anti-metastatic strategies.

Acetyl-CoA Carboxylase (ACC) in Cancer Metastasis

ACC exists in two isoforms, ACC1 (ACACA) and ACC2 (ACACB). ACC1 is cytosolic and primarily involved in fatty acid synthesis, while ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation. In the context of cancer, the role of ACC is multifaceted and can be tumor-type specific.

Enhanced de novo fatty acid synthesis, driven by ACC1, provides lipids for membrane formation in rapidly proliferating cancer cells and generates signaling molecules. However, emerging evidence reveals a more complex role for ACC in metastasis. In breast cancer, for instance, the inhibition of ACC1 through phosphorylation has been shown to promote metastasis.[1][2] This seemingly counterintuitive effect is attributed to the resultant increase in cellular acetyl-CoA levels, which can lead to the acetylation of transcription factors like Smad2, thereby inducing an epithelial-mesenchymal transition (EMT), a crucial step in metastasis.[1][2]

Conversely, in other cancers like non-small-cell lung cancer, the inhibition of ACC has been shown to suppress tumor growth.[3][4] Downregulation of ACCA in lung fibroblasts has also been implicated in creating a pre-metastatic niche that facilitates breast cancer metastasis.

Cisplatin and its Intersection with ACC Signaling

Cisplatin treatment can induce significant metabolic stress in cancer cells. One of the key pathways activated by Cisplatin is the AMP-activated protein kinase (AMPK) pathway. AMPK, a central energy sensor, is activated in response to cellular stress and a high AMP/ATP ratio. Activated AMPK can then phosphorylate and inactivate ACC, thereby inhibiting fatty acid synthesis to conserve energy.

Studies have shown that Cisplatin can rapidly activate AMPK in cancer cells, leading to the phosphorylation of ACC at Serine 79.[5] This suggests a direct mechanistic link between Cisplatin treatment and the modulation of ACC activity.

The development of Cisplatin resistance is a major clinical challenge and is often associated with metabolic reprogramming. In Cisplatin-resistant bladder cancer cells, an increase in fatty acid synthesis and elevated levels of ACC have been observed.[6] This highlights the complex and context-dependent role of ACC in the response to Cisplatin therapy.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the role of ACC and the effects of its modulation in cancer.

Table 1: Impact of ACC Modulation on Metastasis-Related Processes

| Cancer Type | Experimental System | Modulation of ACC | Observed Effect on Metastasis/Invasion | Reference |

| Breast Cancer | Murine and human cells | ACC1 phosphorylation (inhibition) | Increased cell invasion and metastasis through elevated acetyl-CoA and Smad2 acetylation. | [1][2] |

| Breast Cancer | MMTV-PyVT mouse model | Knock-in of ACACA (ACC1) in lung fibroblasts | Prevented lung metastasis. | |

| Non-Small-Cell Lung Cancer | Xenograft and GEMM models | Pharmacological inhibition of ACC (ND-646) | Suppressed tumor growth. | [3][4] |

Table 2: Cisplatin's Effect on ACC and Related Signaling

| Cell Line | Cisplatin Treatment | Effect on AMPK/ACC | Downstream Consequence | Reference |

| AGS (Gastric Cancer) | 60 µM for 1-6 hours | Rapid activation of AMPK and phosphorylation of ACC at Ser79. | Part of the cellular stress response to Cisplatin. | [5] |

| T24R (Cisplatin-Resistant Bladder Cancer) | N/A (Resistant phenotype) | Elevated levels of ACC and increased fatty acid synthesis. | Contributes to the Cisplatin-resistant phenotype. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols cited in the literature.

Cell Migration and Invasion Assays

-

Principle: To assess the migratory and invasive potential of cancer cells in vitro.

-

Methodology:

-

Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

-

The lower chamber contains a chemoattractant (e.g., serum-containing medium).

-

After a defined incubation period, non-migrated/invaded cells on the upper surface of the insert are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.

-

Western Blotting for Protein Phosphorylation

-

Principle: To detect and quantify the phosphorylation state of specific proteins like AMPK and ACC.

-

Methodology:

-

Cells are treated as required (e.g., with Cisplatin) and then lysed.

-

Protein concentrations in the lysates are determined (e.g., by BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172), anti-phospho-ACC (Ser79)) and for the total protein.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.

-

In Vivo Metastasis Models

-

Principle: To evaluate the effect of genetic or pharmacological interventions on metastasis in a living organism.

-

Methodology (Xenograft Model):

-

Cancer cells (e.g., breast cancer cells) are injected into the tail vein or mammary fat pad of immunocompromised mice.

-

The mice are treated with the experimental agent (e.g., a vehicle control or an ACC inhibitor).

-

After a predetermined period, the mice are euthanized, and metastatic lesions in target organs (e.g., lungs) are quantified by histological analysis or imaging (e.g., bioluminescence imaging if cells express luciferase).

-

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes are provided below using Graphviz (DOT language).

Caption: Cisplatin-induced activation of AMPK and subsequent phosphorylation of ACC.

Caption: Pro-metastatic signaling cascade initiated by ACC phosphorylation in breast cancer.

Caption: A generalized workflow for an in vivo metastasis experiment.

Conclusion and Future Directions

The relationship between Cisplatin, ACC phosphorylation, and cancer metastasis is intricate and highly context-dependent. While "this compound" is not a standard term, the underlying concept of Cisplatin influencing ACC activity is a valid and important area of cancer research. In some cancers, such as breast cancer, the inhibition of ACC via phosphorylation can paradoxically promote metastasis by altering the metabolic landscape and activating pro-metastatic signaling pathways. In contrast, in other malignancies, inhibiting ACC shows therapeutic promise.

The interaction with Cisplatin adds another layer of complexity. Cisplatin-induced AMPK activation and subsequent ACC phosphorylation could be a double-edged sword. It may contribute to the cytotoxic effects of the drug by inhibiting anabolic pathways, but it could also potentially prime certain cancer cells for metastasis. Furthermore, the upregulation of ACC in Cisplatin-resistant cells suggests that targeting ACC could be a strategy to overcome resistance.

Future research should focus on:

-

Elucidating the precise molecular mechanisms that determine whether ACC inhibition is pro- or anti-metastatic in different tumor types.

-

Investigating the long-term consequences of Cisplatin-induced metabolic reprogramming on metastatic potential.

-

Developing and testing combination therapies that target both the primary tumor with agents like Cisplatin and the metabolic vulnerabilities of metastatic cells, potentially through ACC modulation.

A deeper understanding of the interplay between conventional chemotherapy and cancer cell metabolism will be crucial for the development of more effective anti-metastatic therapies.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [ecc.isc.ac]

- 5. researchgate.net [researchgate.net]

- 6. Glucose-derived acetate and ACSS2 as key players in cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-ACCP: A Potent Inhibitor of Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ACCP, scientifically known as cis-2-Aminocyclohexylcarbamoylphosphonic acid, is a synthetic compound that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and chronic inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Structure and Identifiers

The precise chemical structure of this compound is crucial for understanding its biological activity and for the design of related compounds.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Full Chemical Name | cis-2-Aminocyclohexylcarbamoylphosphonic acid |

| Abbreviation | This compound |

| CAS Number | 777075-44-2 |

| Molecular Formula | C7H15N2O4P |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 222.18 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Biological Activity and Mechanism of Action

This compound is a reversible and competitive inhibitor of matrix metalloproteinases MMP-2 and MMP-9.[1] These enzymes, also known as gelatinase A and gelatinase B respectively, are zinc-dependent endopeptidases that play a critical role in the breakdown of extracellular matrix components, particularly type IV collagen, a major component of basement membranes. The overexpression and unregulated activity of MMP-2 and MMP-9 are strongly associated with the progression of various cancers, facilitating tumor growth, invasion, and the formation of metastases.

The inhibitory activity of this compound against these key enzymes makes it a promising candidate for therapeutic intervention in oncology and other diseases characterized by excessive matrix degradation.

Table 3: Inhibitory Activity of this compound

| Target | IC50 |

| MMP-2 | 4 µM |

| MMP-9 | 20 µM |

Signaling Pathways

The activity of MMP-2 and MMP-9 is regulated by complex signaling pathways. Understanding these pathways provides context for the therapeutic application of MMP inhibitors like this compound.

MMP-2 Signaling Pathway

The expression and activation of MMP-2 are controlled by a variety of signaling cascades, often initiated by growth factors and cytokines. Key pathways involved include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These pathways converge on transcription factors that regulate the expression of the MMP-2 gene.

Caption: Simplified MMP-2 signaling pathway and the point of intervention for this compound.

MMP-9 Signaling Pathway

Similar to MMP-2, the regulation of MMP-9 involves a network of signaling pathways activated by inflammatory cytokines, growth factors, and other stimuli. The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways are particularly important in controlling MMP-9 gene expression.

References

Preclinical Profile of cis-Diamminedichloridoplatinum(II) (cis-ACCP) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for cis-diamminedichloridoplatinum(II), commonly known as cisplatin or cis-ACCP. The document summarizes key quantitative data from in vitro and in vivo studies, details common experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from preclinical oncology studies of cisplatin, facilitating a comparative analysis of its activity across different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Cisplatin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, demonstrates the cytotoxic effects of cisplatin across a range of human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration[1].

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 48 | 4.97 ± 0.32 | [2] |

| A2780S | Ovarian Cancer | Not Specified | 1.53 | [3] |

| A2780CP70 | Ovarian Cancer (Cisplatin-Resistant) | Not Specified | 10.39 | [3] |

| SCC25 | Oral Cancer | 24 | 57.94 | [4] |

| SCC25 | Oral Cancer | 48 | 32.93 | [4] |

| HeLa | Cervical Cancer | 48 | Varies widely | [1] |

| HepG2 | Liver Cancer | 48 / 72 | Varies widely | [1] |

| MCF-7 | Breast Cancer | 48 / 72 | Varies widely | [1] |

Table 2: In Vivo Efficacy of Cisplatin (Tumor Growth Inhibition)

The following table summarizes the in vivo anti-tumor efficacy of cisplatin in various xenograft models. Tumor growth inhibition is a key indicator of a compound's potential therapeutic effect.

| Cancer Type | Animal Model | Cisplatin Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| Oral Cancer | Murine Model | 5, 10, or 20 mg/kg (gavage) | Dose-dependent inhibition | [4] |

| Ovarian Cancer | Nude Mice | Not Specified | ~57% (vs. PBS) | [3] |

| Lung Carcinoma (KRAS wt) | Nude Mice | 5 mg/kg (IV), 3 times every 7 days | Significant reduction (T/C ratio of 36% at day 45) | [5] |

| Lung Carcinoma (KRAS G12C) | Nude Mice | 5 mg/kg (IV), 3 times every 7 days | Less effective (T/C of 66% at day 45) | [5] |

| Mammary Tumors | Animal Model | 5 mg/kg (bolus injection) | Investigated | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the preclinical evaluation of cisplatin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Addition: Add 10 µL of the MTT Reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of Detergent Reagent to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

In Vivo Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.

Protocol:

-

Cell Preparation: Culture human cancer cells (e.g., A549, NIH:OVAR-3, ME-180) in appropriate media.

-

Animal Model: Use female SCID mice aged 6–8 weeks.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of 2-6 million cancer cells in approximately 100 µL of culture solution into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).

-

Treatment Administration: Administer cisplatin (e.g., 2.0-7.5 mg/kg) via intraperitoneal or intravenous injection according to the desired dosing schedule (e.g., every other day for a specified number of treatments).

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Endpoint: Euthanize mice when tumors reach a predetermined size, or if other humane endpoints are met, and collect tumors for further analysis.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the preclinical study of cisplatin.

Cisplatin Cellular Uptake and DNA Damage Pathway

This diagram illustrates the primary mechanism of cisplatin's action, from cellular entry to the induction of DNA damage.

Cisplatin-Induced Apoptosis Signaling Pathway

This diagram outlines the signaling cascade initiated by cisplatin-induced DNA damage, leading to programmed cell death (apoptosis).

Experimental Workflow for Assessing Cisplatin Resistance

This diagram illustrates a typical experimental workflow to investigate mechanisms of cisplatin resistance in cancer cells.

References

- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

- 6. scientificarchives.com [scientificarchives.com]

Unraveling the Pharmacodynamics of cis-ACCP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of cis-1-Aminocyclopentane-1,3-dicarboxylic acid (cis-ACPD), a conformationally restricted analog of glutamate. The user's query for "cis-ACCP" has been interpreted as a likely reference to cis-ACPD, a compound extensively studied for its interactions with excitatory amino acid receptors. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Pharmacodynamic Profile

Cis-ACPD exhibits a dual agonist activity, primarily targeting two distinct classes of glutamate receptors:

-

N-methyl-D-aspartate (NMDA) Receptors: Cis-ACPD acts as a potent agonist at the NMDA receptor, an ionotropic glutamate receptor.[1][2]

-

Group II Metabotropic Glutamate Receptors (mGluRs): It also serves as a selective agonist for group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors.

This dual activity makes cis-ACPD a valuable research tool for dissecting the physiological and pathological roles of these receptor systems.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency and affinity of cis-ACPD at its primary targets. These values have been compiled from various studies to provide a comparative overview.

| Receptor Target | Parameter | Value (µM) | Species | Assay Type |

| NMDA Receptor | IC50 | 3.3 | Rat | Radioligand Binding ([³H]CGS-19755 displacement) |

| mGluR2 | EC50 | 13 | - | Phosphoinositide Hydrolysis |

| mGluR4 | EC50 | 50 | - | Phosphoinositide Hydrolysis |

| mGluR1 | EC50 | >300 | - | Phosphoinositide Hydrolysis |

| mGluR5 | EC50 | >300 | - | Phosphoinositide Hydrolysis |

Note: IC50 (half-maximal inhibitory concentration) in this context reflects the concentration of cis-ACPD required to displace 50% of the radioligand from the NMDA receptor. EC50 (half-maximal effective concentration) represents the concentration of cis-ACPD that elicits 50% of the maximal response in a functional assay.

Signaling Pathways

Cis-ACPD initiates distinct downstream signaling cascades through its interaction with NMDA receptors and group II mGluRs.

NMDA Receptor Signaling

Activation of NMDA receptors by cis-ACPD leads to the opening of the ion channel, resulting in an influx of Ca²⁺ into the neuron.[3] This increase in intracellular calcium triggers a cascade of downstream signaling events.

NMDA Receptor Signaling Pathway

Group II mGluR Signaling

As a group II mGluR agonist, cis-ACPD activates Gαi/o-coupled proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.

Group II mGluR Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of cis-ACPD are provided below.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of cis-ACPD for the NMDA receptor using [³H]CGS-19755 as the radioligand.

Radioligand Binding Assay Workflow

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]CGS-19755 (specific activity ~50-80 Ci/mmol)

-

cis-ACPD

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer, centrifuges, filtration manifold, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled NMDA antagonist (for non-specific binding).

-

50 µL of varying concentrations of cis-ACPD.

-

50 µL of [³H]CGS-19755 (final concentration ~1-5 nM).

-

50 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cis-ACPD concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Phosphoinositide Hydrolysis Assay for mGluR Activity

This protocol outlines a method to measure the functional activity of cis-ACPD at group II mGluRs by quantifying the accumulation of inositol phosphates.

Materials:

-

Primary neuronal cultures or cell lines expressing the target mGluR.

-

[³H]myo-inositol

-

Krebs-Ringer buffer (supplemented with glucose and CaCl₂)

-

LiCl

-

cis-ACPD

-

Perchloric acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail

Procedure:

-

Cell Labeling:

-

Plate cells and allow them to adhere.

-

Incubate the cells with medium containing [³H]myo-inositol (0.5-1 µCi/mL) for 24-48 hours to label the membrane phosphoinositides.

-

-

Assay:

-

Wash the labeled cells with Krebs-Ringer buffer.

-

Pre-incubate the cells with Krebs-Ringer buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of cis-ACPD for 45-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold 0.5 M perchloric acid.

-

Incubate on ice for 20 minutes.

-

Neutralize the extracts with KOH.

-

Centrifuge to pellet the precipitate.

-

-

Separation and Quantification:

-

Apply the supernatant to Dowex AG1-X8 columns.

-

Wash the columns with water to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation cocktail and measure radioactivity.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the cis-ACPD concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

This technical guide provides a foundational understanding of the pharmacodynamics of cis-ACPD. The detailed protocols and pathway diagrams serve as a resource for researchers designing and interpreting experiments with this compound. Further investigation into the in vivo effects and therapeutic potential of cis-ACPD is an active area of research.

References

- 1. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro MMP-2 Inhibition Assay Using cis-ACCP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[2] However, its dysregulation is implicated in various pathologies, including tumor invasion, metastasis, and cardiovascular diseases.[2][3] The activity of MMP-2 is tightly regulated, and its activation from the pro-enzyme (pro-MMP-2) form is a critical control point.[3] Given its role in disease progression, MMP-2 has emerged as a significant therapeutic target for the development of novel inhibitors.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) against human MMP-2. This compound is a known selective inhibitor of MMP-2. The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-2, resulting in a quantifiable increase in fluorescence. This method is suitable for screening potential MMP-2 inhibitors and characterizing their potency.

Principle of the Assay

The MMP-2 inhibition assay is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorogenic peptide substrate, which contains a sequence specifically recognized and cleaved by MMP-2, is used.[4] In its intact state, the fluorescence of a donor fluorophore on the peptide is quenched by a nearby acceptor moiety.[5] Upon enzymatic cleavage by active MMP-2, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5] The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. The inhibitory effect can be quantified by measuring the fluorescence at different inhibitor concentrations.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human Pro-MMP-2 | Sigma-Aldrich | M9070 or equivalent |

| This compound | MedChemExpress | HY-101435 or equivalent |

| Fluorogenic MMP-2 Substrate | AnaSpec, Inc. | AS-60560 or equivalent |

| p-Aminophenylmercuric Acetate (APMA) | Sigma-Aldrich | A9563 or equivalent |

| NNGH (Control Inhibitor) | Abcam | ab142189 or equivalent |

| Tris-HCl | Sigma-Aldrich | T5941 or equivalent |

| CaCl₂ | Sigma-Aldrich | C1016 or equivalent |

| ZnSO₄ | Sigma-Aldrich | Z0251 or equivalent |

| Brij-35 | Sigma-Aldrich | B4184 or equivalent |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 or equivalent |

| 96-well black, flat-bottom microplate | Corning | 3603 or equivalent |

| Deionized Water | --- | --- |

Experimental Protocols

Reagent Preparation

a. Assay Buffer (50 mM Tris, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35, pH 7.5)

-

Dissolve the appropriate amounts of Tris-HCl, CaCl₂, and ZnSO₄ in deionized water.

-

Add Brij-35 to a final concentration of 0.01% (w/v).

-

Adjust the pH to 7.5 with 1 M HCl.

-

Filter sterilize the buffer and store at 4°C.

b. Pro-MMP-2 Activation

-

Reconstitute lyophilized pro-MMP-2 in Assay Buffer to a stock concentration of 100 µg/mL.

-

Prepare a 10 mM stock solution of p-aminophenylmercuric acetate (APMA) in DMSO.

-

To activate pro-MMP-2, dilute the APMA stock solution into the pro-MMP-2 solution to a final APMA concentration of 1 mM.

-

Incubate the mixture for 1 hour at 37°C to allow for the conversion of pro-MMP-2 to its active form.

-

After activation, dilute the active MMP-2 enzyme to the desired working concentration with Assay Buffer.

c. Fluorogenic MMP-2 Substrate

-

Dissolve the fluorogenic MMP-2 substrate in DMSO to create a 1 mM stock solution.

-

Protect the stock solution from light and store it at -20°C.

-

On the day of the experiment, dilute the stock solution to a working concentration of 10 µM in Assay Buffer.

d. This compound and Control Inhibitor Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of the control inhibitor, NNGH, in DMSO.

-

Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells remains below 1% to avoid solvent effects.

MMP-2 Inhibition Assay Protocol

-

Plate Setup: Add the following reagents to the wells of a 96-well black microplate in the order specified:

-

Blank (Substrate only): 50 µL of Assay Buffer.

-

Control (Enzyme activity): 25 µL of Assay Buffer and 25 µL of diluted active MMP-2.

-

Inhibitor Wells: 25 µL of the diluted this compound solutions and 25 µL of diluted active MMP-2.

-

Positive Control Inhibitor: 25 µL of diluted NNGH and 25 µL of diluted active MMP-2.

-

-

Pre-incubation: Gently tap the plate to mix the contents and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the 10 µM MMP-2 substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm (these wavelengths may vary depending on the specific fluorogenic substrate used).

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Control Well - Rate of Blank Well)] x 100

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of MMP-2 activity.

Data Presentation

Table 1: Kinetic Parameters for MMP-2 Inhibition

| Inhibitor | IC₅₀ (µM) | Inhibition Type | Effect on Vmax | Effect on Km |

| This compound | ~4.0[6] | Non-competitive (Hypothesized) | Decrease | No change |

| NNGH (Control) | Variable | Competitive | No change | Increase |

Note: The inhibition type for this compound is hypothesized based on common mechanisms for similar inhibitors. Experimental determination of the inhibition type would require further kinetic studies.

Table 2: Representative Data for this compound Inhibition of MMP-2

| This compound (µM) | Log [this compound] | Average Rate (RFU/min) | % Inhibition |

| 0 (Control) | - | 500 | 0 |

| 0.1 | -1.0 | 480 | 4 |

| 0.5 | -0.3 | 425 | 15 |

| 1.0 | 0.0 | 375 | 25 |

| 5.0 | 0.7 | 240 | 52 |

| 10.0 | 1.0 | 150 | 70 |

| 50.0 | 1.7 | 55 | 89 |

| 100.0 | 2.0 | 25 | 95 |

Visualizations

MMP-2 Activation and Inhibition Pathway

Caption: Workflow of pro-MMP-2 activation, substrate cleavage, and inhibition by this compound.

Experimental Workflow for MMP-2 Inhibition Assay

Caption: Step-by-step experimental workflow for the in vitro MMP-2 inhibition assay.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory potential of this compound against MMP-2. The described fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis of MMP-2 inhibitors. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, contributing to the discovery and development of novel therapeutics targeting MMP-2 for the treatment of various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 3. MMP2 matrix metallopeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for cis-ACCP in a Mouse Model of Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary challenge in cancer therapy, driving the majority of cancer-related mortalities. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of research. cis-ACCP is an investigational platinum-based compound designed to exert potent anti-tumor and anti-metastatic effects. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical mouse model of breast cancer metastasis.

This compound is hypothesized to function through a dual mechanism of action: inducing DNA damage in cancer cells, similar to cisplatin, and inhibiting key processes in the metastatic cascade, such as cell migration and invasion. This document will guide researchers through the experimental workflow, from establishing a metastatic mouse model to evaluating the efficacy of this compound.

Preclinical Evaluation of this compound in a Murine Metastasis Model

This section outlines the essential steps for assessing the anti-metastatic potential of this compound in a well-established preclinical model.

Experimental Workflow

The overall experimental design involves the generation of primary tumors that spontaneously metastasize, followed by treatment with this compound and subsequent evaluation of metastatic burden.

Application Notes and Protocols for Preparing Cisplatin Stock Solutions in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "cis-ACCP" is not standard in publicly available scientific literature. This document assumes the user is referring to cis-diamminedichloroplatinum(II), commonly known as Cisplatin , a widely used platinum-based chemotherapeutic agent in cancer research.

Application Notes

Introduction to Cisplatin

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, employed in the treatment of numerous solid tumors including ovarian, testicular, bladder, lung, and head and neck cancers.[1] Its efficacy lies in its ability to induce cytotoxicity in rapidly dividing cancer cells. In the laboratory setting, Cisplatin serves as a reference compound for assessing the efficacy of new anti-cancer drug candidates and for studying mechanisms of drug resistance.

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1] After entering the cell, the chloride ligands of Cisplatin are slowly displaced by water molecules in the low-chloride intracellular environment, creating a highly reactive, positively charged platinum complex. This aquated species readily binds to DNA, forming various adducts. The most significant of these are 1,2-intrastrand cross-links between adjacent purine bases, primarily guanine residues.[1][2]

These DNA adducts distort the double helix structure, which interferes with critical cellular processes like DNA replication and transcription.[2][3] The resulting DNA damage triggers cellular repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, and the cell is directed towards programmed cell death, or apoptosis.[3] Cisplatin-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of cell death.[1][4]

References

Application Notes & Protocols for Testing the Efficacy of cis-ACCP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of cis-ACCP, a potential novel platinum-based anti-cancer compound. The protocols outlined below are established methods for assessing the cytotoxic and mechanistic effects of anti-cancer agents.

Introduction to this compound Efficacy Testing

This compound is a novel compound with a potential anti-neoplastic activity. As a presumed platinum-based agent, its mechanism of action is hypothesized to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. These protocols are designed to rigorously test this hypothesis and quantify the efficacy of this compound in vitro.

The following sections detail the experimental workflows and specific protocols for assessing cell viability, induction of apoptosis, and effects on the cell cycle. Data should be meticulously recorded and analyzed to determine the therapeutic potential of this compound.

Experimental Workflow

The overall workflow for testing the efficacy of this compound is a multi-step process, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

Caption: Workflow for this compound efficacy testing.

Data Presentation

Quantitative data from each experiment should be summarized in the following tables for clear comparison and analysis.

Table 1: Cell Viability (IC50 Values)

| Cell Line | Treatment Duration (hrs) | IC50 of this compound (µM) | IC50 of Control Drug (e.g., Cisplatin) (µM) |

| 24 | |||

| 48 | |||

| 72 | |||

| 24 | |||

| 48 | |||

| 72 |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Control (Vehicle) | ||||

| This compound (IC50) | ||||

| This compound (2x IC50) | ||||

| Control Drug (IC50) |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | ||||

| This compound (IC50) | ||||

| This compound (2x IC50) | ||||

| Control Drug (IC50) |

Table 4: Western Blot Analysis (Relative Protein Expression)

| Target Protein | Treatment (Concentration, Time) | Fold Change vs. Control (Normalized to Loading Control) |

| γ-H2AX | This compound (IC50) | |

| Cleaved Caspase-3 | This compound (IC50) | |

| Cleaved PARP | This compound (IC50) | |

| p53 | This compound (IC50) | |

| p21 | This compound (IC50) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]

-

Analyze the cells by flow cytometry within 1 hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

Western Blot Analysis

This protocol detects changes in the expression of key proteins involved in DNA damage and apoptosis signaling pathways.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-cleaved PARP, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Quantify the band intensities and normalize to the loading control.

Signaling Pathway Visualization

The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of platinum-based drugs like cisplatin.[7]

Caption: Proposed this compound signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Measurement of cis-Amino-Cyclic Carboxylic Acid Analogs in Biological Samples

Introduction

The precise measurement of cyclic amino acid analogs in biological matrices is critical for understanding their pharmacokinetic profiles, target engagement, and overall therapeutic efficacy. This document provides detailed methodologies for the quantification of a representative cis-configured cyclic amino acid analog, cis-(±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), a well-characterized agonist of metabotropic glutamate receptors. The principles and protocols described herein can be adapted for the analysis of other similar cyclic amino acid derivatives.

The following sections detail protocols for sample preparation from various biological matrices, quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative data from analytical methods are crucial for assessing the performance and suitability of an assay. The following table summarizes typical performance characteristics for the HPLC-based quantification of cis-ACPD in a biological matrix like plasma.

| Parameter | Value | Unit | Notes |

| Linearity Range | 0.1 - 50 | µg/mL | |

| Limit of Detection (LOD) | 0.03 | µg/mL | Signal-to-Noise Ratio > 3 |

| Limit of Quantification (LOQ) | 0.1 | µg/mL | Signal-to-Noise Ratio > 10 |

| Intra-day Precision (%RSD) | < 5 | % | n=6 at three concentrations |

| Inter-day Precision (%RSD) | < 8 | % | n=6 over three days |

| Recovery | 92 - 105 | % | |

| Stability (Freeze-Thaw) | > 90 | % | After 3 cycles |

| Stability (Short-term) | > 95 | % | 24 hours at room temperature |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma, Urine, Cerebrospinal Fluid)

This protocol describes the extraction of cyclic amino acid analogs from biological fluids prior to analysis. Protein precipitation is a common and effective method for removing interfering macromolecules.

Materials:

-

Biological fluid sample (e.g., plasma, urine, CSF)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., a structurally similar, non-endogenous cyclic amino acid)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube for derivatization or direct injection if using LC-MS.

Protocol 2: Quantification by HPLC with Fluorescence Detection

This protocol details the derivatization and chromatographic separation of the analyte for quantification. Pre-column derivatization with a fluorogenic reagent is necessary for sensitive detection of amino acids.

Materials:

-

Sample extract from Protocol 1

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) with 2-mercaptoethanol, or 9-fluorenylmethyl chloroformate (FMOC))

-

Borate buffer (pH 9.5)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Derivatization:

-

To 50 µL of the sample extract, add 150 µL of borate buffer (pH 9.5).

-

Add 50 µL of the OPA/2-mercaptoethanol reagent.

-

Vortex and let the reaction proceed for 2 minutes at room temperature.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the HPLC system.

-

Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8) with 5% Tetrahydrofuran.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-50% B (linear gradient)

-

20-25 min: 50% B

-

25-26 min: 50-10% B

-

26-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

-

-

Quantification: Construct a calibration curve using standards of known concentrations and normalize to the internal standard.

Visualizations

Signaling Pathway of a Metabotropic Glutamate Receptor Agonist

The following diagram illustrates the canonical signaling pathway activated by an agonist like cis-ACPD at a group I metabotropic glutamate receptor (mGluR).

Application Notes and Protocols for Platinum-Based Compounds in 3D Tumor Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of platinum-based compounds, with a primary focus on cisplatin, in three-dimensional (3D) tumor spheroid models. The protocols and data presented herein are curated to facilitate the assessment of anti-cancer efficacy and the elucidation of underlying mechanisms of action in a physiologically relevant in vitro setting.

Introduction to Platinum-Based Compounds and 3D Tumor Spheroids

Cisplatin (cis-diamminedichloroplatinum(II)) and its analogues, such as carboplatin (cis-diammine-1,1-cyclobutanedicarboxylatoplatinum(II)), are potent chemotherapeutic agents widely used in the treatment of various solid tumors.[1] Their primary mechanism of action involves binding to nuclear DNA, which leads to the formation of DNA adducts. This damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[2][3] These models exhibit gradients of oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions, which are crucial for evaluating the efficacy of anti-cancer drugs.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of cisplatin on various 3D tumor spheroid models. This data is essential for comparative analysis and for guiding experimental design.

Table 1: Effect of Cisplatin on Spheroid Diameter

| Cell Line | Cisplatin Concentration (µM) | Observation Period (hours) | Change in Spheroid Diameter (µm) | Reference |

| HeLa | 50 | 0-12 (shrinkage), then slow growth to 24 | +9 | [2] |

| HeLa | 100 | 0-12 (shrinkage), then constant | +16 | [2] |

| A549 | 50 | 40 | -173 | [2] |

| A549 | 100 | 40 | -198 | [2] |

| 293T | 50 | 96 | -56 | [2] |

| 293T | 100 | 96 | -23 | [2] |

Table 2: General Cytotoxicity Observations